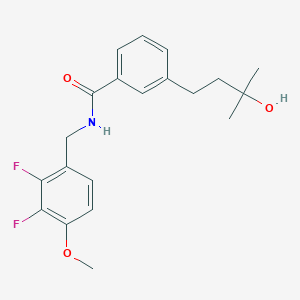

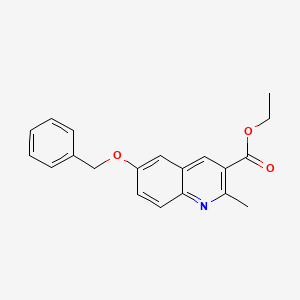

![molecular formula C14H10Cl2N2O2 B5545583 N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)

N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide involves various chemical reactions and methodologies. For instance, the synthesis of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides demonstrates a related approach, focusing on gastrokinetic activity without engaging with dopamine D2 receptor antagonistic activity (Kato et al., 1992). Another relevant synthesis involves N-[(phenylcarbonyl)amino]-1-2,3,6-tetrahydropyridines, highlighting the impact of aromatic substitution on the phenyl ring on the compound's activity (Yeung et al., 1982).

Molecular Structure Analysis

The molecular structure of related compounds has been studied through various techniques, including X-ray diffraction and NMR spectroscopy. The structural study of N-(8-isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide provides insight into the molecular conformation and the influence of substituents on the overall structure (Cabezas et al., 1988).

Chemical Reactions and Properties

Reactions involving dichlorobenzamide derivatives showcase the versatility and reactivity of these compounds. The synthesis of 3,5-dichloro-N-(2-chlorophenyl)benzamide and its derivatives through reactions with arylamine compounds demonstrates the chemical reactivity and the potential for generating a variety of benzamide compounds (Zhang et al., 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments. The crystal and molecular structures of compounds like 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride offer valuable information about the physical characteristics of these compounds (Koyano et al., 1986).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are essential for comprehending the utility and safety of benzamide derivatives. Studies on the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions provide insights into the photochemical behavior and potential applications of these compounds (Yang et al., 2002).

科学的研究の応用

Improving Colorimetric Methods for Ammonium Determination

Studies have explored alternatives to traditional chromogenic substrates used in the Berthelot reaction for quantifying NH4-N in environmental samples. The search for compounds with minimal interferences led to the identification of promising alternatives like the Na salt of 2-phenylphenol (PPS), which demonstrated significant improvements in sensitivity and reliability over phenol and salicylate-based methods. These advancements are crucial for accurate environmental monitoring and agricultural management practices (Rhine et al., 1998).

Investigating Mitosis Inhibition in Plant Cells

Research into N-(1,1-dimethylpropynyl) benzamide derivatives has shown significant selectivity and potency in inhibiting mitosis within plant cells. This selectivity is influenced by the substitution pattern on the phenyl ring, indicating the potential for these compounds in developing new herbicides. The findings contribute to our understanding of cell division and offer insights into designing more effective agricultural chemicals (Merlin et al., 1987).

Environmental Degradation of Pesticide Metabolites

Research into the degradation of persistent herbicide metabolites, such as 2,6-Dichlorobenzamide (BAM), by specific bacterial strains highlights the ecological impact and potential bioremediation strategies for contaminants in groundwater. The identification of Aminobacter spp. capable of mineralizing BAM underscores the importance of microbial processes in mitigating the environmental persistence of hazardous substances (Sørensen et al., 2006).

Synthesis and Evaluation of Anticonvulsant Compounds

Studies on the synthesis of arylsuccinate methylpyridylimides and their evaluation for CNS activity reveal potential anticonvulsant properties. Such research is pivotal for developing new therapeutic agents, highlighting the continuous need for innovative compounds in addressing neurological disorders (Zejc et al., 1990).

特性

IUPAC Name |

N-(4-carbamoylphenyl)-2,6-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O2/c15-10-2-1-3-11(16)12(10)14(20)18-9-6-4-8(5-7-9)13(17)19/h1-7H,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNLTAJZOGKESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-2,6-dichlorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)

![N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)

![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)

![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)

![9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)

![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)